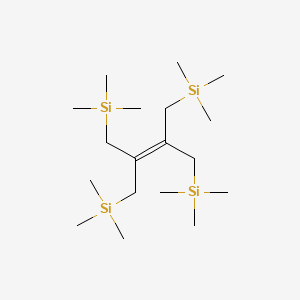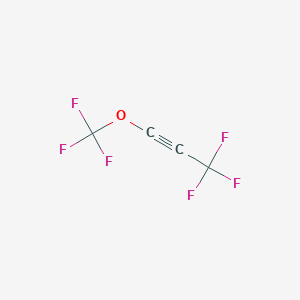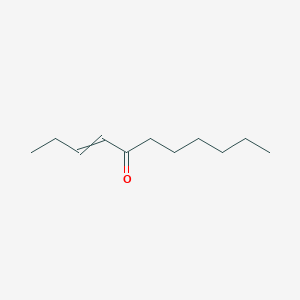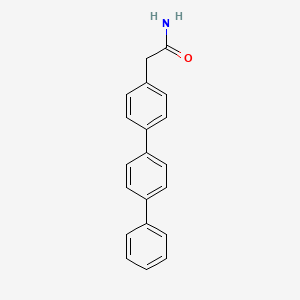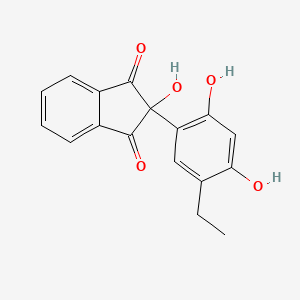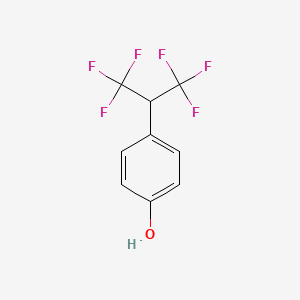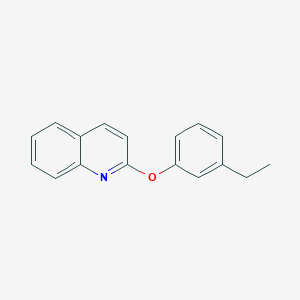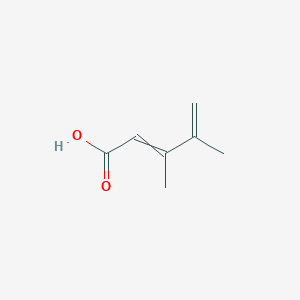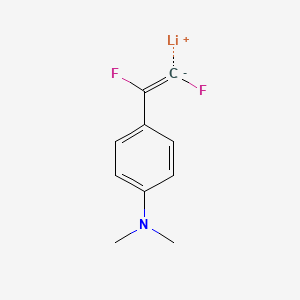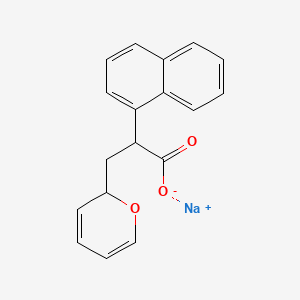
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and a phenoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst. The reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted benzene derivatives such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.
Oxidation Reactions: The major products include corresponding alcohols or ketones such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.
Reduction Reactions: The major products include corresponding alkanes or alkenes such as 1-(2-ethyl)-4-(phenoxymethyl)benzene.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include the activation of signaling pathways and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can be compared with other similar compounds such as:
1-(2-Chloroethyl)-4-methylbenzene: This compound has a similar structure but lacks the phenoxymethyl group, which affects its chemical properties and reactivity.
1-(2-Chloroethyl)-4-(methoxymethyl)benzene: This compound has a methoxymethyl group instead of a phenoxymethyl group, which affects its solubility and biological activity.
1-(2-Chloroethyl)-4-(phenylmethyl)benzene: This compound has a phenylmethyl group instead of a phenoxymethyl group, which affects its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
64264-23-9 |
|---|---|
Fórmula molecular |
C15H15ClO |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C15H15ClO/c16-11-10-13-6-8-14(9-7-13)12-17-15-4-2-1-3-5-15/h1-9H,10-12H2 |
Clave InChI |
APXZWOBFFNWXAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
